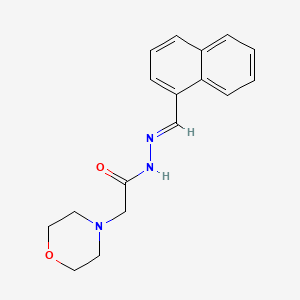

![molecular formula C7H13N5O B5520786 4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5520786.png)

4-[(1-methyl-1H-tetrazol-5-yl)methyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as those incorporating the tetrazolylmethylmorpholine framework, involves reactions that produce hybrid materials with significant structural features. For instance, an ionic hybrid material incorporating this framework was synthesized through the reaction of ((1H-tetrazole-5-yl)methyl)morpholine, characterized by single-crystal X-ray diffraction, IR, and NMR spectroscopies, demonstrating its complex structural assembly (Nikpour et al., 2010). Similarly, derivatives of morpholine, such as those combined with 1,3,4-oxadiazole or thieno[3,2-d]pyrimidin, have been synthesized through multi-step processes, highlighting the versatility and the complex synthetic routes involved in creating these compounds (Mamatha S.V et al., 2019); (H. Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by features such as two-dimensional inorganic infinite plane-like structures formed via van der Waals interactions. Such structural characteristics are essential for understanding the compound's reactivity and interactions with other molecules. The X-ray crystal structure of a related hybrid material reveals a construction from cations and polyoxoanion, showcasing the compound's intricate molecular architecture (Nikpour et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives highlight their reactivity and potential as intermediates in synthesizing complex molecules. For example, N-morpholinomethyl-5-lithiotetrazole has been used for the one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles, illustrating the compound's utility in forming sterically congested and unsaturated tetrazoles without using cyanide or azide-based reagents (Panagiotis D. Alexakos & D. Wardrop, 2019).

Aplicaciones Científicas De Investigación

Synthesis of Potent Antimicrobials

4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine is instrumental in synthesizing various potent antimicrobials. A notable example includes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which demonstrates strong antimicrobial properties, particularly in arecoline derivatives, phendimetrazine, and polygonapholine. This compound is synthesized using a multi-step process, including critical bromination of 3-acetylpyridine and cyclization steps, yielding a significant overall output (Kumar, Sadashiva, & Rangappa, 2007).

One-Pot Synthesis of Tetrazoles

Another application is in the efficient one-pot synthesis of 5-(1-hydroxyalkyl)tetrazoles. N-Morpholinomethyl-5-lithiotetrazole, derived from 4-(N-tetrazolylmethyl)morpholine, is used in this process. This method is particularly valuable for creating sterically congested and unsaturated tetrazoles, which are challenging to synthesize through other methods. It demonstrates a broad substrate scope and functional group tolerance, avoiding the use of cyanide or azide-based reagents (Alexakos & Wardrop, 2019).

Synthesis of Glucosidase Inhibitors with Antioxidant Activity

In the development of glucosidase inhibitors, 4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine plays a key role. Benzimidazole derivatives containing a morpholine skeleton have been synthesized, showing promising in vitro antioxidant activities and glucosidase inhibition. These compounds are synthesized via a 'onepot' nitro reductive cyclization reaction, demonstrating high scavenging activity and potential therapeutic applications (Özil, Parlak, & Baltaş, 2018).

Synthesis of Ionic Liquids

Morpholinium-based ionic liquids, including those derived from 4-[(1-Methyl-1H-tetrazol-5-yl)methyl]morpholine, have been synthesized for various applications. These ionic liquids, with diverse anions, demonstrate moderate to low toxicity and potential use as biomass solvents. The structural versatility of these ionic liquids extends their applicability in different fields, such as green chemistry and material science (Pernak et al., 2011).

Photophysical Characterization

The compound has been used in the synthesis and photophysical characterization of various derivatives, such as 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. These studies provide insights into the structural and electronic properties of the synthesized compounds, contributing to the understanding of their potential applications in material science and photophysics (Chin et al., 2010).

Propiedades

IUPAC Name |

4-[(1-methyltetrazol-5-yl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVUYPSWPMUKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)

![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)

![3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5520742.png)

![7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)

![2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide](/img/structure/B5520782.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenoxyacetamide](/img/structure/B5520800.png)